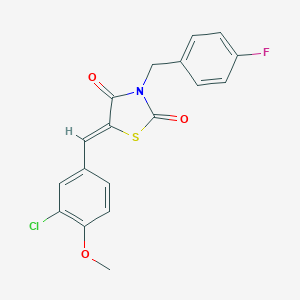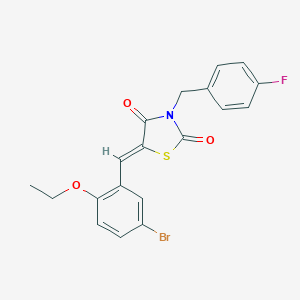![molecular formula C18H24BrN3O6 B302242 Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, also known as BMAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. BMAP is a synthetic molecule that has been shown to exhibit promising anticancer activity.
Wissenschaftliche Forschungsanwendungen
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been extensively studied for its anticancer properties. Studies have shown that Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate induces apoptosis, or programmed cell death, in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inducing cell cycle arrest. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been studied for its antibacterial and antifungal properties.
Wirkmechanismus
The mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of protein synthesis in cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis. This inhibition leads to the accumulation of incomplete protein fragments, which can trigger apoptosis in cancer cells.
Biochemical and Physiological Effects
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have anti-inflammatory and antioxidant effects. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which could have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in lab experiments is its specificity for cancer cells. Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. However, one limitation of using Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. One area of research is the optimization of the synthesis method to improve the yield and purity of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate. Another area of research is the development of more effective delivery methods for Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate, such as nanoparticles or liposomes. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate and to identify potential drug interactions. Finally, clinical trials are needed to determine the safety and efficacy of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate in humans.
In conclusion, Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate is a synthetic molecule that has shown promising anticancer activity. Its specificity for cancer cells and minimal toxicity to normal cells make it a promising candidate for cancer treatment. However, further research is needed to optimize the synthesis method, improve delivery methods, and fully understand its mechanism of action.
Synthesemethoden
The synthesis of Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate involves a multistep process that starts with the reaction of 2-bromo-6-methoxyphenol with sodium hydride and ethyl bromoacetate. This reaction produces ethyl 2-bromo-6-methoxy-4-hydroxyphenylacetate, which is then reacted with hydrazine hydrate to form ethyl 2-bromo-6-methoxy-4-hydrazinophenylacetate. The final step involves the reaction of this compound with 4-morpholinylacetic acid hydrazide to produce Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate.
Eigenschaften
Produktname |
Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate |
|---|---|
Molekularformel |
C18H24BrN3O6 |
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
ethyl 2-[2-bromo-6-methoxy-4-[(Z)-[(2-morpholin-4-ylacetyl)hydrazinylidene]methyl]phenoxy]acetate |
InChI |
InChI=1S/C18H24BrN3O6/c1-3-27-17(24)12-28-18-14(19)8-13(9-15(18)25-2)10-20-21-16(23)11-22-4-6-26-7-5-22/h8-10H,3-7,11-12H2,1-2H3,(H,21,23)/b20-10- |
InChI-Schlüssel |
WAHURISFGLKXAI-JMIUGGIZSA-N |
Isomerische SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)/C=N\NC(=O)CN2CCOCC2)OC |
SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
Kanonische SMILES |
CCOC(=O)COC1=C(C=C(C=C1Br)C=NNC(=O)CN2CCOCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5Z)-3-(4-fluorobenzyl)-5-{2-[(3-methylbenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B302159.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302161.png)
![5-{[5-(2,4-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302162.png)
![5-{[5-(2,5-Dichlorophenyl)-2-furyl]methylene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302164.png)

![(4-bromo-2-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B302166.png)




![5-[3-Bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302174.png)

![5-[3-Bromo-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302179.png)
![5-[3-Chloro-5-methoxy-4-(2-propynyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302182.png)